3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

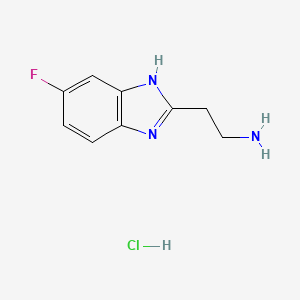

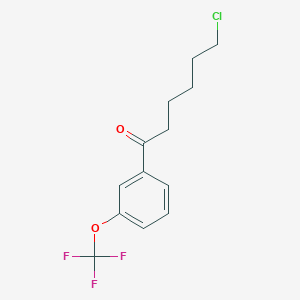

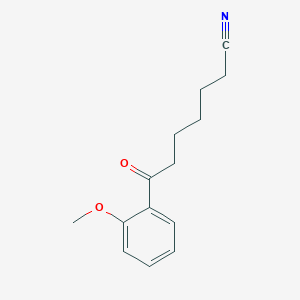

The compound “3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone” is a fluorinated organic compound. It contains a propanone (or acetone) group, which is a type of ketone, and a phenyl group, which is a type of aromatic ring. The presence of fluorine atoms could potentially give this compound unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .

Chemical Reactions Analysis

The ketone group in this compound could potentially undergo a variety of reactions, including nucleophilic addition, reduction, and oxidation. The aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the ketone group. For example, the compound might have a relatively high boiling point due to the polarity induced by the fluorine atoms and the ketone group .科学的研究の応用

Synthesis of Fluorine-Containing Heterocycles

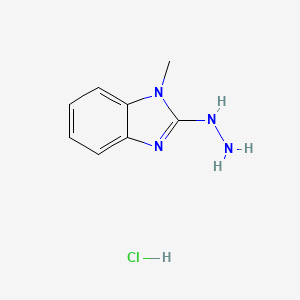

3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, closely related to 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone, has been utilized for synthesizing fluorine-containing heterocycles. This includes the successful synthesis of 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline, highlighting its role in the development of fluorine-based complex organic structures (Kamitori, 2003).

Precursor for Various Organic Compounds

The compound serves as a precursor in the synthesis of various fluorine-containing organic compounds. It is also a valuable trifluoromethyl-containing building block, emphasizing its importance in organic chemistry and material science (Prakash & Wang, 2011).

Application in High-Temperature Polymers

A series of new fluorinated, high-temperature polymers have been prepared using a compound similar to 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone. This demonstrates its utility in creating materials with high thermal stability and specific physical properties (Boston et al., 1997).

Study of Miscibility of Fluorinated Alcohols

Research on 1,1,1-Trifluoro-propan-2-ol, a compound structurally related to 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone, provides insight into the behavior of trifluoromethyl groups in water, which is crucial for understanding the physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).

作用機序

将来の方向性

The study of fluorinated organic compounds is a very active area of research, due to the unique properties imparted by fluorine atoms. This compound, with its combination of a fluorinated aromatic ring and a fluorinated ketone, could potentially be of interest in various areas, including materials science, medicinal chemistry, and synthetic chemistry .

特性

IUPAC Name |

3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKHDVRFCURQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645237 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

898787-47-8 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)